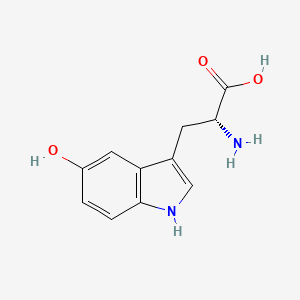

5-hydroxy-D-tryptophan

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The primary methods for producing 5-hydroxy-D-tryptophan include natural product extraction, chemical synthesis, and microbial fermentation .

Natural Product Extraction: This method involves extracting this compound from the seeds of the African plant Griffonia simplicifolia.

Chemical Synthesis: Chemical synthesis of this compound involves multiple steps and harsh conditions, making it less economically feasible.

Microbial Fermentation: Advances in metabolic engineering have enabled the production of this compound using engineered strains of Escherichia coli.

Analyse Des Réactions Chimiques

5-Hydroxy-D-tryptophan undergoes various chemical reactions, including oxidation, reduction, and substitution .

Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions.

Substitution: Substitution reactions can introduce various functional groups into the indole ring of this compound, altering its chemical properties.

Applications De Recherche Scientifique

5-Hydroxy-D-tryptophan is a non-proteinogenic amino acid. The applications of 5-Hydroxy-L-tryptophan (5-HTP), a closely related compound, have been explored in various scientific fields. Studies show that 5-HTP can affect gene expression, promote antitumor immunity, and reduce the stimulant properties of certain drugs .

Scientific Research Applications

- Antitumor Immunotherapy: L-5-HTP can inhibit PD-L1 induction stimulated by IFN-γ in tumor cells . Studies with mice have shown that treatment with 100 mg/kg of L-5-HTP inhibited PD-L1 expression and exhibited an antitumor effect. It also upregulated the ratio of granzyme B+ CD8+ activated cytotoxic T cells .

- Gene Expression Modulation: In vitro, 5-HTP supplementation modulates the expression of genes that might aid in promoting epithelial cell turn-over .

- Attenuation of Hyperactivity: 5-HTP can decrease hyperactivity produced by (+)-amphetamine .

- Treatment of Depression: Both 5-HTP and tryptophan have been examined as treatments for unipolar depression and dysthymia .

L-5-HTP's Impact on Tumor Immunity

L-5-HTP has an inhibitory effect on PD-L1 induction stimulated by IFN-γ in tumor cells .

Methods: A cell-based screen of 200 metabolic molecules using a high-throughput flow cytometry assay of PD-L1 surface expression was conducted, and L-5-hydroxytryptophan (L-5-HTP) was found to suppress PD-L1 expression induced by interferon gamma (IFN-γ) .

Mechanistic Study: L-5-HTP inhibits IFN-γ-induced expression of RTK ligands and thus suppressed phosphorylation-mediated activation of RTK receptors and the downstream MEK/ERK/c-JUN signaling cascade, leading to decreased PD-L1 induction .

Animal Studies: In syngeneic mouse tumor models, treatment with 100 mg/kg L-5-HTP (intraperitoneal) inhibited PD-L1 expression and exhibited antitumor effect . L-5-HTP upregulated the ratio of granzyme B+ CD8+ activated cytotoxic T cells . An intact immune system and PD-L1 expression was critical for L-5-HTP to exert its antitumor effects . Furthermore, L-5-HTP acted synergistically with PD-1 antibody to improve anticancer effect .

Effects on Gene Expression

5-HTP impacts the expression of genes, potentially aiding epithelial cell turnover . An 8-hour incubation with various doses of 5-HTP resulted in only two genes being impacted for the main effect of 5-HTP . All doses downregulated BCL2, an apoptotic related gene (P < 0.03) . The 5-HTP doses, 50 and 200 μM, downregulated the expression of MAPK10, a cell proliferation/survival related gene (P < 0.02) .

Influence on Hyperactivity

Increases in synaptic serotonin (5-HT) can reduce the stimulant properties of amphetamine-type drugs . Administration of the 5-HT precursor 5-hydroxy-L-tryptophan (5-HTP), along with the peripheral decarboxylase inhibitor benserazide, decreased locomotor effects of (+)-amphetamine .

Dose-response experiments: Administration of 5-HTP/benserazide had no effect on dialysate DA concentrations (F[2,20]=0.1061; NS) but significantly increased dialysate 5-HT (F[2,20]=62.83]; P<0.0001) . Post hoc analysis revealed that 30 mg/kg 5-HTP evoked a delayed rise in 5-HT which reached significance from 60 to 160 min after injection, with a maximal effect of 11-fold above saline control values at 100 min .

Depression Treatment

Mécanisme D'action

5-Hydroxy-D-tryptophan exerts its effects by increasing the production of serotonin in the brain and central nervous system . The enzyme aromatic-L-amino-acid decarboxylase, in the presence of vitamin B6, decarboxylates this compound to produce serotonin . Serotonin then influences various physiological processes, including mood regulation, sleep, appetite, and pain sensation .

Comparaison Avec Des Composés Similaires

Activité Biologique

5-Hydroxy-D-tryptophan (5-D-HTP) is an amino acid derivative that plays a crucial role in the biosynthesis of serotonin, a neurotransmitter involved in mood regulation. This article explores the biological activity of 5-D-HTP, focusing on its effects on neurological health, potential therapeutic applications, and relevant research findings.

5-D-HTP is synthesized from L-tryptophan through the action of tryptophan hydroxylase, which converts L-tryptophan into 5-hydroxy-L-tryptophan (5-HTP). This process is a rate-limiting step in serotonin biosynthesis. Although 5-D-HTP is less studied than its L-counterpart, it has been shown to interact with serotonin receptors and influence serotonin levels in the brain, potentially affecting mood and anxiety levels .

2.1 Impact on Depression and Mood Disorders

2.2 Neuroprotective Properties

Research has highlighted the neuroprotective effects of 5-D-HTP under stress conditions. In vitro studies demonstrated that supplementation with varying concentrations of 5-D-HTP modulated gene expression related to cell survival and apoptosis, indicating its potential role in promoting neuronal health .

3.1 Clinical Observations

A notable case study reported improvements in mood and anxiety levels among patients treated with 5-D-HTP, although side effects such as dizziness and gastrointestinal issues were noted . The tolerability of 5-D-HTP was generally acceptable, with few patients withdrawing due to adverse effects.

3.2 Meta-analysis Findings

A meta-analysis combining data from multiple trials found that 5-D-HTP showed a significant reduction in depression symptoms compared to placebo, although the small sample sizes limited the strength of these findings .

4. Comparative Analysis: D vs L Forms

| Property | D-5-Hydroxytryptophan | L-5-Hydroxytryptophan |

|---|---|---|

| Serotonin Activity | Moderate | High |

| Clinical Use | Limited | Widely studied |

| Side Effects | Mild | Mild |

| Mechanism | Serotonin receptor interaction | Serotonin precursor |

The D-form is less effective at increasing serotonin levels compared to the L-form due to differences in metabolic pathways .

5. Safety and Toxicity Concerns

Although generally considered safe, there are concerns regarding impurities in commercial preparations of tryptophan and 5-HTP that have been linked to serious side effects such as eosinophilia-myalgia syndrome (EMS) in some cases . It is essential for future studies to address these safety concerns comprehensively.

6. Future Research Directions

Future research should focus on:

- Conducting larger, well-designed randomized controlled trials to better assess the efficacy and safety profiles of 5-D-HTP.

- Investigating the long-term effects of 5-D-HTP supplementation.

- Exploring its potential applications beyond mood disorders, including its role in metabolic diseases and neurodegenerative conditions .

Propriétés

IUPAC Name |

(2R)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10/h1-2,4-5,9,13-14H,3,12H2,(H,15,16)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCYZAJDBXYCGN-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O)C(=CN2)C[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40195863 | |

| Record name | 5-Hydroxytryptophan D-form | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4350-07-6 | |

| Record name | D-5-Hydroxytryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4350-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-5-Hydroxytryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004350076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxytryptophan D-form | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hydroxy-D-tryptophan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HYDROXYTRYPTOPHAN, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZQ5SQ239Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does D-5-Hydroxytryptophan interact with serotonin receptors compared to its L-enantiomer?

A1: Research indicates that D-5-Hydroxytryptophan binds to serotonin receptors with significantly lower affinity compared to L-5-Hydroxytryptophan. While L-5-Hydroxytryptophan exhibits high affinity binding, D-5-Hydroxytryptophan shows only micromolar range affinity. [] This suggests a stereospecific interaction with the serotonin receptor, favoring the L-enantiomer.

Q2: Can D-5-Hydroxytryptophan be metabolized into serotonin like its L-enantiomer?

A2: Interestingly, while less common, D-5-Hydroxytryptophan can be metabolized into serotonin in humans, although at a much lower rate compared to L-5-Hydroxytryptophan. Approximately 8% of administered D-5-Hydroxytryptophan is converted to serotonin and its metabolite 5-hydroxyindoleacetic acid. [] This suggests the existence of metabolic pathways capable of handling the D-enantiomer.

Q3: Does D-5-Hydroxytryptophan interact with dopamine receptors?

A3: Studies show that D-5-Hydroxytryptophan exhibits minimal binding affinity for dopamine receptors. [] This suggests a degree of selectivity towards serotonin receptors, although the affinity for those receptors is still lower compared to L-5-Hydroxytryptophan.

Q4: Does D-5-Hydroxytryptophan influence erythropoiesis like its L-enantiomer?

A4: Unlike L-5-Hydroxytryptophan, D-5-Hydroxytryptophan does not appear to stimulate erythropoiesis. Research indicates that while L-5-Hydroxytryptophan, and even serotonin itself, can stimulate erythropoiesis, D-5-Hydroxytryptophan and the serotonin metabolite 5-hydroxyindoleacetic acid do not exhibit this effect. [] This further highlights the distinct biological activities of the two enantiomers.

Q5: Can D-5-Hydroxytryptophan interact with enzymes like 3,4-Dihydroxyphenylalanine decarboxylase?

A5: Research demonstrates that D-5-Hydroxytryptophan can indeed interact with 3,4-Dihydroxyphenylalanine decarboxylase. This interaction leads to time-dependent enzyme inactivation and alters the coenzyme pyridoxal 5′-phosphate, converting it into pyridoxamine 5′-phosphate and pyridoxal 5′-phosphate-D-amino acid Pictet-Spengler adducts. [] This interaction underscores the potential for D-5-Hydroxytryptophan to influence enzymatic activity.

Q6: Does the structure of D-5-Hydroxytryptophan provide insights into its interaction with tyrosine hydroxylase?

A6: The structure of D-5-Hydroxytryptophan plays a crucial role in its interaction with tyrosine hydroxylase. Interestingly, while L-5-Hydroxytryptophan acts as an inhibitor of tyrosine hydroxylase, its D-enantiomer, D-5-Hydroxytryptophan, does not exhibit this inhibitory effect. [] This difference in activity emphasizes the significance of stereochemistry in enzyme-substrate interactions and highlights the specificity of tyrosine hydroxylase for the L-enantiomer.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.